molecular formula C17H35NO3Si B2822056 Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate CAS No. 2377031-01-9

Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate

Cat. No.: B2822056
CAS No.: 2377031-01-9
M. Wt: 329.556
InChI Key: SMJJUPZOKMUQSD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H35NO3Si and its molecular weight is 329.556. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles

This study outlines the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, under specific conditions, undergo cyclization with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. These steps are critical for synthesizing stereochemically homogeneous N-unsubstituted fused bicyclic systems, indicating the compound's utility in creating complex molecular architectures with precise stereochemical control (Moskalenko & Boev, 2014).

Chiral Auxiliary Applications

SYNTHESIS AND FIRST APPLICATIONS OF A NEW CHIRAL AUXILIARY

This research introduces both enantiomers of a chiral auxiliary derived from L-alanine, showcasing its application in dipeptide synthesis. The study demonstrates the compound's role as a chiral building block, contributing to the preparation of enantiomerically pure compounds. This underscores the importance of such chemical entities in asymmetric synthesis and the development of compounds with chiral purity (Studer, Hintermann, & Seebach, 1995).

Intermediate for Synthesis

Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate

This article presents an efficient synthesis method for an intermediate crucial in the synthesis of novel inhibitors. It highlights the compound's role in drug development, offering a pathway for the synthesis of biologically active molecules. The detailed synthesis process emphasizes the practical applications of such intermediates in pharmaceutical research and development (Chen Xin-zhi, 2011).

Properties

IUPAC Name

tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO3Si/c1-13-12-14(21-22(8,9)17(5,6)7)10-11-18(13)15(19)20-16(2,3)4/h13-14H,10-12H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJJUPZOKMUQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.